

An In-depth Technical Guide to 7-Hexadecanone: From Synthesis to Application

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Compound of Interest

Compound Name: 7-Hexadecanone

Cat. No.: B1596374

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Introduction

7-Hexadecanone (CAS 45206-91-5), also known as hexyl nonyl ketone, is a long-chain aliphatic ketone with the molecular formula $C_{16}H_{32}O$.^[1] As a saturated ketone, it features a sixteen-carbon backbone with a carbonyl group located at the seventh carbon position. This structure imparts specific physical properties, such as a waxy, musk-like odor and low volatility, which have defined its primary applications. While not a household name, **7-Hexadecanone** serves as an illustrative example of a class of synthetic molecules that became accessible through foundational advancements in organic chemistry. This guide provides a comprehensive technical overview of its physicochemical properties, the historical context of its synthesis, modern and classical preparation methodologies, its debated role in nature, and its established industrial applications for an audience of research and development professionals.

Physicochemical and Spectroscopic Characterization

The identity and purity of **7-Hexadecanone** are established through its distinct physical properties and spectroscopic signatures. It is a white to light-yellow solid at room temperature, soluble in organic solvents like ethers and alcohols, but insoluble in water.^[2]

Table 1: Physicochemical Properties of **7-Hexadecanone**

Property	Value	Source(s)
CAS Number	45206-91-5	[1][3]
Molecular Formula	C ₁₆ H ₃₂ O	[1][3]
Molecular Weight	240.42 g/mol	[1]
IUPAC Name	hexadecan-7-one	[1]
Melting Point	40-41°C	[2]
Boiling Point	~308-329°C (estimate)	[2]
Density	~0.81-0.83 g/cm ³ (estimate)	[2]
Synonyms	n-Hexyl n-nonyl ketone, Hexylnonyl ketone	[1][3]

Spectroscopic analysis provides an unambiguous structural confirmation:

- Infrared (IR) Spectroscopy:** The IR spectrum is characterized by a strong, sharp absorption band around 1715 cm⁻¹, which is indicative of the C=O stretching vibration typical for a saturated aliphatic ketone.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:** The ¹H-NMR spectrum displays characteristic triplets for the alpha-methylene protons (adjacent to the carbonyl group) at approximately 2.4 ppm. The remaining aliphatic protons appear as a complex multiplet in the 0.8-1.6 ppm range. The ¹³C-NMR spectrum shows a distinct downfield resonance for the carbonyl carbon at approximately 211 ppm.
- Mass Spectrometry (MS):** The mass spectrum exhibits fragmentation patterns consistent with a long-chain ketone, primarily through McLafferty rearrangement and alpha-cleavage adjacent to the carbonyl group.

Historical Context and Synthetic Foundations

A specific date or individual credited with the first synthesis of **7-Hexadecanone** is not prominent in scientific literature, suggesting its emergence as a specialty chemical rather than a landmark discovery. Its existence is a direct consequence of the revolutionary progress in

synthetic organic chemistry that began in the late 19th and early 20th centuries. The ability to construct molecules like **7-Hexadecanone** is built upon several key synthetic pillars:

- **The Grignard Reaction (1900):** The discovery of organomagnesium halides by François Auguste Victor Grignard provided a powerful and versatile method for forming carbon-carbon bonds. This reaction allows for the nucleophilic addition of an alkyl group (from the Grignard reagent) to an electrophilic carbonyl carbon or a nitrile, making it a cornerstone for synthesizing unsymmetrical ketones.
- **Oxidation of Secondary Alcohols:** The development of reliable methods to oxidize secondary alcohols to ketones, using reagents from chromic acid derivatives to milder, more selective modern oxidants, provided a definitive pathway to the carbonyl functionality.
- **Rise of the Synthetic Fragrance Industry:** Beginning in the 1860s, chemists began to synthesize molecules to replicate or create novel scents, moving away from purely natural extracts.^[4] This industrial demand drove the synthesis of countless compounds, including aliphatic ketones valued for their fatty, waxy, and musk-like notes, providing a commercial incentive for the development of molecules like **7-Hexadecanone**.

Therefore, the "discovery" of **7-Hexadecanone** is best understood as a milestone of capability—the point at which the tools of organic synthesis made such a specific, long-chain molecule readily accessible for industrial and research purposes.

Methodologies for Synthesis

The synthesis of **7-Hexadecanone** can be approached through both classical and modern organic chemistry techniques. The choice of method depends on factors such as starting material availability, scale, and desired efficiency.

The Classical Approach: Grignard-Based Synthesis

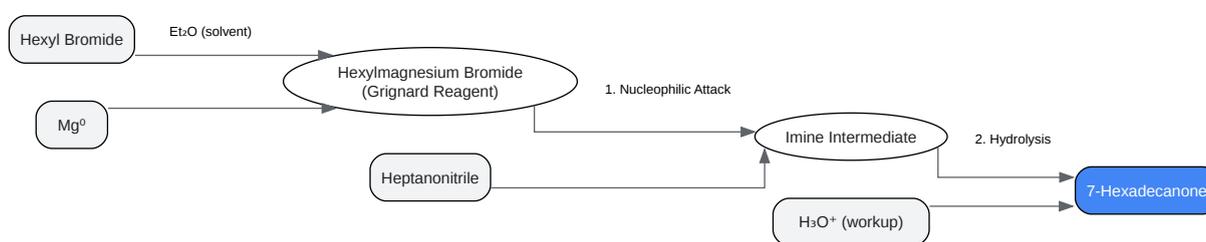
A robust and pedagogically significant route to **7-Hexadecanone** is the reaction of a Grignard reagent with a nitrile. This method builds the ketone by forming a C-C bond at the eventual carbonyl carbon. The synthesis involves two main steps:

- **Formation of an Imine Intermediate:** A hexylmagnesium halide (e.g., hexylmagnesium bromide) is prepared and reacted with heptanonitrile. The nucleophilic hexyl group attacks

the electrophilic carbon of the nitrile, and upon acidic workup, forms an intermediate imine.

- Hydrolysis to the Ketone: The imine intermediate is unstable in aqueous acid and readily hydrolyzes to the final product, **7-Hexadecanone**.

This pathway is highly effective for creating unsymmetrical ketones, as it precisely combines two different alkyl chains. The causality is clear: the polarity of the Grignard reagent (R^-MgX^+) drives the nucleophilic attack, while the reactivity of the nitrile and its resulting imine allows for controlled conversion to the carbonyl group.



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Caption: Classical Grignard-based synthesis of **7-Hexadecanone**.

Modern Synthetic Strategies

Contemporary organic synthesis offers more streamlined and often milder routes. One prominent strategy involves the direct coupling of carboxylic acids or their derivatives with organometallic reagents, avoiding the need for multi-step sequences. A notable example is the synergistic photoredox/nickel catalysis, which can couple in situ activated carboxylic acids with alkyltrifluoroborates to form ketones.^[5]

In a hypothetical application to **7-Hexadecanone**, heptanoic acid could be activated and coupled with a nonyltrifluoroborate salt under dual catalytic conditions. This approach benefits from the use of readily available starting materials and avoids harsh reagents, reflecting the field's progression towards more efficient and sustainable chemistry.

Detailed Experimental Protocol (Classical Synthesis)

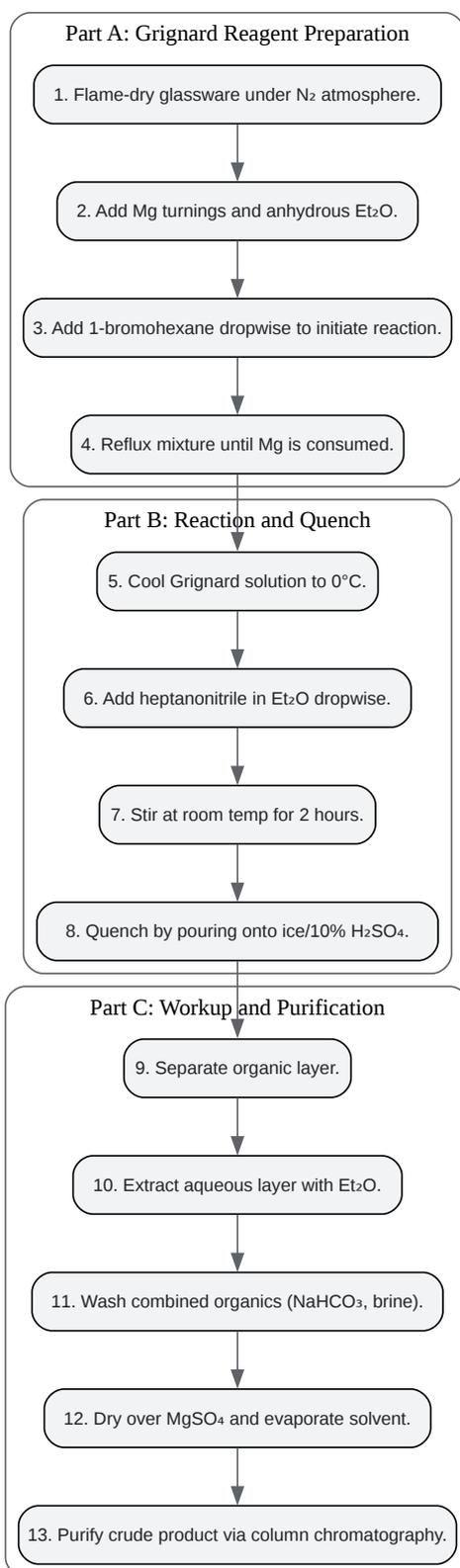
This section provides a representative, self-validating protocol for the synthesis of **7-Hexadecanone** based on the Grignard reaction.

Objective: To synthesize **7-Hexadecanone** from 1-bromohexane and heptanonitrile.

Materials:

- Magnesium turnings (2.67 g, 110 mmol)
- Anhydrous diethyl ether (Et₂O, 250 mL)
- 1-Bromohexane (16.5 g, 100 mmol)
- Heptanonitrile (11.1 g, 100 mmol)
- Sulfuric acid (10% aqueous solution, 150 mL)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- Hexane and Ethyl Acetate for chromatography

Protocol Workflow:



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Caption: Step-by-step workflow for the synthesis of **7-Hexadecanone**.

Step-by-Step Methodology:

- Grignard Reagent Preparation: All glassware must be rigorously flame-dried under an inert atmosphere (N_2) to exclude moisture. Magnesium turnings are placed in a round-bottom flask with anhydrous Et_2O . A small portion of 1-bromohexane is added to initiate the reaction, which is evidenced by bubbling and heat generation. The remaining 1-bromohexane, dissolved in Et_2O , is added dropwise at a rate that maintains a gentle reflux. After the addition, the mixture is heated at reflux until nearly all the magnesium has been consumed.
 - Causality: The reaction is highly exothermic and sensitive to water; anhydrous conditions are critical to prevent the Grignard reagent from being quenched into an alkane. Diethyl ether is the solvent of choice as it is aprotic and solvates the magnesium species, stabilizing the reagent.
- Reaction with Nitrile: The freshly prepared hexylmagnesium bromide solution is cooled in an ice bath. Heptanonitrile, dissolved in anhydrous Et_2O , is added dropwise with vigorous stirring. The reaction is then allowed to warm to room temperature and stirred for several hours.
 - Causality: The dropwise addition at $0^\circ C$ controls the initial exothermic reaction. The nitrile is a stable electrophile that reacts cleanly with the Grignard reagent.
- Hydrolysis and Workup: The reaction mixture is carefully poured into a beaker containing a mixture of ice and 10% sulfuric acid to hydrolyze the intermediate imine and quench any remaining Grignard reagent. The organic layer is separated, and the aqueous layer is extracted with Et_2O .
 - Causality: The acidic workup protonates the intermediate, facilitating its hydrolysis to the ketone. The acid also neutralizes the magnesium salts, making them water-soluble for easy removal.
- Purification: The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution (to remove residual acid) and brine (to aid in drying), then dried over anhydrous $MgSO_4$. The solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **7-Hexadecanone**.

- Causality: The purification steps are essential to remove unreacted starting materials and byproducts. Column chromatography separates compounds based on polarity, effectively isolating the moderately polar ketone from nonpolar hydrocarbon byproducts and more polar alcohol impurities.

Natural Occurrence and Biological Significance

The presence of **7-Hexadecanone** in nature is a subject of conflicting reports. Several chemical and fragrance databases explicitly state that it is "not found in nature".^[1] This suggests that it is primarily known as a synthetic compound.

However, a 2023 study involving the genomic and metabolic analysis of *Streptomyces* sp. VITGV156 identified **7-Hexadecanone** as one of 30 compounds in the crude extract via GC-MS analysis.^[6] This finding points to a potential microbial origin, challenging the purely synthetic narrative and opening avenues for biosynthetic research.

While a specific pheromonal role for **7-Hexadecanone** has not been established, many structurally similar long-chain aliphatic ketones and their derivatives are well-documented as semiochemicals—chemicals that mediate interactions between organisms.^[7] They often function as sex pheromones, attractants, or repellents in insects.^[7] The Pherobase, a comprehensive database of such compounds, lists numerous C16 ketones and related molecules with known biological activity.^{[8][9][10]} The waxy nature and low volatility of **7-Hexadecanone** are consistent with properties required for a persistent chemical signal. Its potential role as a semiochemical remains an area for future investigation in chemical ecology.

Industrial Applications

The primary industrial application of **7-Hexadecanone** is within the fragrance and cosmetics sectors.^[2] Its characteristic waxy and subtly musky odor profile makes it a valuable component in perfume formulations, where it often serves as a base note or a fixative. As a fixative, its low volatility helps to reduce the evaporation rate of more volatile scent components, thereby increasing the longevity of the overall fragrance on the skin. It is also used in small quantities in flavor formulations to impart fatty or creamy nuances. Additionally, it is sold as a research chemical and can be used as a high-boiling point organic solvent in specialized chemical reactions.^{[2][3]}

Conclusion

7-Hexadecanone is a molecule that bridges the foundational principles of organic synthesis with modern industrial applications. While its specific historical discovery is obscure, its existence is a testament to the power of classical reactions like the Grignard synthesis, which made such targeted molecular construction possible. Its primary role as a synthetic fragrance ingredient is well-established, though recent evidence of a potential natural origin in *Streptomyces* suggests that our understanding of this compound may still be evolving. For researchers and drug development professionals, **7-Hexadecanone** serves not only as a useful specialty chemical but also as a case study in the synthesis, characterization, and application of long-chain aliphatic molecules.

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